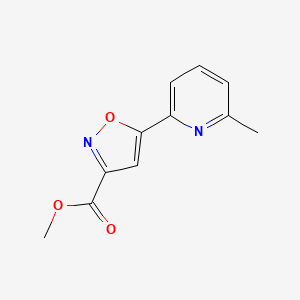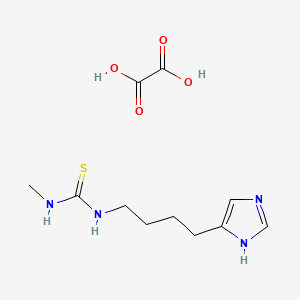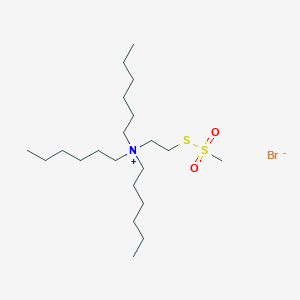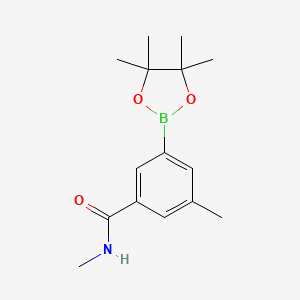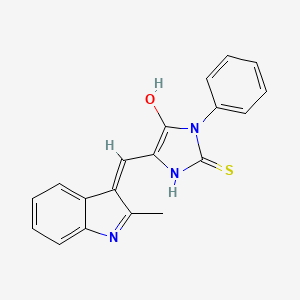
5-((2-Methyl-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-2-Mercapto-5-[(2-Methyl-1H-Indol-3-Yl)-Methylene]-3-Phenyl-3,5-Dihydro-4H-Imidazol-4-One is a complex organic compound that features a unique combination of indole, imidazole, and mercapto functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-Mercapto-5-[(2-Methyl-1H-Indol-3-Yl)-Methylene]-3-Phenyl-3,5-Dihydro-4H-Imidazol-4-One typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1H-indole-3-carboxaldehyde with 2-mercapto-3-phenyl-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-2-Mercapto-5-[(2-Methyl-1H-Indol-3-Yl)-Methylene]-3-Phenyl-3,5-Dihydro-4H-Imidazol-4-One can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The indole and imidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted indole and imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
This compound is used as a building block in the synthesis of more complex organic molecules
Biology
In biological research, (5E)-2-Mercapto-5-[(2-Methyl-1H-Indol-3-Yl)-Methylene]-3-Phenyl-3,5-Dihydro-4H-Imidazol-4-One is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are investigating its ability to interact with specific biological targets, such as enzymes or receptors, to develop new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also serve as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5E)-2-Mercapto-5-[(2-Methyl-1H-Indol-3-Yl)-Methylene]-3-Phenyl-3,5-Dihydro-4H-Imidazol-4-One involves its interaction with specific molecular targets. The indole and imidazole rings can bind to enzymes or receptors, modulating their activity. The mercapto group may participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1H-Indole-3-Carboxaldehyde: A precursor in the synthesis of the target compound.
2-Mercapto-3-Phenyl-4H-Imidazol-4-One: Another precursor used in the synthesis.
Indole Derivatives: Compounds with similar indole structures, such as tryptamine and serotonin derivatives.
Uniqueness
(5E)-2-Mercapto-5-[(2-Methyl-1H-Indol-3-Yl)-Methylene]-3-Phenyl-3,5-Dihydro-4H-Imidazol-4-One is unique due to its combination of indole, imidazole, and mercapto functional groups. This unique structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C19H15N3OS |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C19H15N3OS/c1-12-15(14-9-5-6-10-16(14)20-12)11-17-18(23)22(19(24)21-17)13-7-3-2-4-8-13/h2-11,23H,1H3,(H,21,24)/b15-11+ |
Clave InChI |
HENBDVWJTRHRLX-RVDMUPIBSA-N |
SMILES isomérico |
CC\1=NC2=CC=CC=C2/C1=C/C3=C(N(C(=S)N3)C4=CC=CC=C4)O |
SMILES canónico |
CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=S)N3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


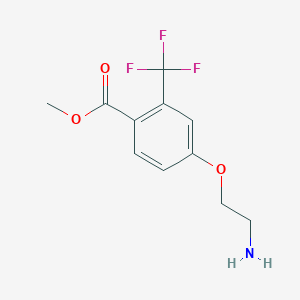
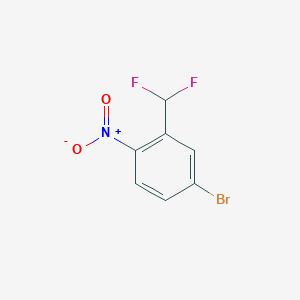

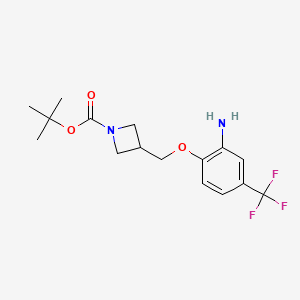
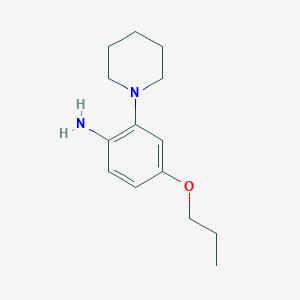

![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
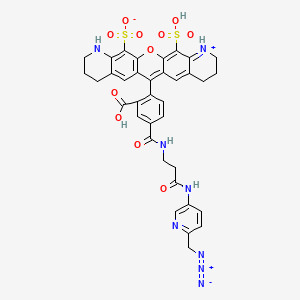
![2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)
